REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-])=O.[Br:12]Br>[Fe]>[Br:12][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([CH3:1])=[C:3]([CH:4]=1)[NH2:9]
|
Name
|
|
Quantity
|
90.6 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropped
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at the same temperature for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the resulting organic layer was washed with sodium thiosulfate solution and saturated salt water in order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure and 400 ml of methanol and 400 ml of concentrated hydrochloric acid
|
Type
|
ADDITION
|
Details
|
were added to the resulting residue, to which 100 g of iron powder
|
Type
|
ADDITION
|
Details
|
was added in a divided form
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 70° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reaction solution was poured into ice water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resulting organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (eluent; hexane:ethylacetate=9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(N)C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |